

Tert-butyl 1H-indol-5-ylcarbamate molecular structure and conformation

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Compound of Interest

Compound Name: *Tert-butyl 1H-indol-5-ylcarbamate*

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An In-depth Technical Guide to the Molecular Structure and Conformation of **Tert-butyl 1H-indol-5-ylcarbamate**

Introduction

Tert-butyl 1H-indol-5-ylcarbamate is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug discovery. Structurally, it comprises three key moieties: a biologically significant indole nucleus, a conformationally restrictive carbamate linker, and a sterically influential tert-butoxycarbonyl (Boc) protecting group. This compound serves primarily as a synthetic intermediate, enabling the strategic modification of the indole core for the development of complex therapeutic agents.[1][2] The Boc group temporarily masks the reactive 5-amino functionality, allowing chemists to perform reactions on other parts of the indole ring before deprotection and subsequent derivatization.[3][4][5]

Understanding the precise molecular architecture and conformational dynamics of **tert-butyl 1H-indol-5-ylcarbamate** is paramount. These characteristics dictate its chemical reactivity, stability, and how it can be manipulated to synthesize target molecules with desired pharmacological profiles. This guide provides a comprehensive technical analysis of its structure, elucidated through spectroscopic principles, and explores its conformational landscape, which is largely governed by the rotational isomerism of the carbamate group.

Molecular Structure Elucidation

The structural identity of **tert-butyl 1H-indol-5-ylcarbamate** is defined by its constituent functional groups and their spatial arrangement. Its molecular integrity is routinely confirmed through a combination of spectroscopic techniques.

Core Components:

- Indole Nucleus: A fused bicyclic aromatic heterocycle that is a common feature in many biologically active compounds and approved drugs.[\[6\]](#)
- Carbamate Linker (-NH-COO-): An amide-ester hybrid functionality. It is chemically robust and often used as a stable surrogate for a peptide bond in drug design.[\[1\]](#)
- Tert-butoxycarbonyl (Boc) Group: A bulky protecting group essential for synthetic strategies. It is characterized by its stability in basic and nucleophilic conditions and its facile removal under acidic treatment.[\[3\]](#)[\[4\]](#)

Spectroscopic and Physical Data

The definitive structure of **tert-butyl 1H-indol-5-ylcarbamate** is established through a combination of spectroscopic methods that probe its atomic connectivity and chemical environment.

Property	Data	Source(s)
Chemical Formula	C ₁₃ H ₁₆ N ₂ O ₂	[7]
Molecular Weight	232.28 g/mol	[7][8]
IUPAC Name	tert-butyl N-(1H-indol-5-yl)carbamate	[7]
Appearance	Typically an off-white to crystalline solid	N/A
¹ H NMR (Expected)	δ ~1.3-1.5 (s, 9H, -C(CH ₃) ₃), δ ~6.4-8.0 (m, Ar-H, Indole-H), δ ~8.0 (br s, 1H, Indole N-H), δ ~8.5-9.5 (br s, 1H, Carbamate N-H)	[9][10][11]
¹³ C NMR (Expected)	δ ~28 (-C(CH ₃) ₃), δ ~80 (-C(CH ₃) ₃), δ ~100-140 (Indole carbons), δ ~153 (C=O, Carbamate)	[9][10]
IR Spectroscopy (cm ⁻¹)	~3400 (Indole N-H stretch), ~3350 (Carbamate N-H stretch), ~2970 (Aliphatic C-H stretch), ~1700 (C=O stretch), ~1500-1600 (Aromatic C=C stretch)	[9][12]
Mass Spec (ESI-MS)	m/z 233.1 [M+H] ⁺	[7][9]

Note: Specific spectral shift values can vary depending on the solvent and experimental conditions.

Crystallographic Insights

While a public crystal structure for **tert-butyl 1H-indol-5-ylcarbamate** is not readily available, analysis of related carbamate-containing molecules provides valuable insights into expected bond lengths and angles.[13][14][15] The carbamate group typically exhibits near-planar

geometry due to resonance. The N-C(O) bond length is expected to be shorter than a typical N-C single bond, indicating partial double-bond character, which is fundamental to its conformational rigidity.

Conformational Analysis

The conformational behavior of **tert-butyl 1H-indol-5-ylcarbamate** is dominated by the rotational properties of the carbamate linker. This group's geometry significantly influences the molecule's overall shape and its potential interactions in a biological or chemical system.

Rotational Isomers of the Carbamate Group

Similar to an amide bond, the carbamate functionality is subject to rotational restriction around the N-C(O) bond due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl π -system.^{[1][16]} This gives rise to two primary planar conformations, often referred to as syn and anti (or cis and trans).

- **Anti (trans) Conformation:** The C-O and N-H bonds are on opposite sides of the N-C(O) bond. This isomer is generally favored by 1.0–1.5 kcal/mol due to reduced steric and electrostatic repulsion.^[1]
- **Syn (cis) Conformation:** The C-O and N-H bonds are on the same side. While often higher in energy, for certain carbamates, particularly those with bulky substituents like the Boc group, the energy difference can be minimal, leading to a mixture of both rotamers in solution.^{[1][17]}

The equilibrium between these conformers can be influenced by solvent polarity, temperature, and intra- or intermolecular hydrogen bonding.^{[1][17]}

Syn/Anti isomerism of the carbamate linker.

Computational Modeling

To fully explore the conformational landscape, computational methods such as Density Functional Theory (DFT) are employed.^{[16][18][19]} A conformational search can identify all low-energy structures by systematically rotating the single bonds in the molecule.^{[16][18]} For **tert-butyl 1H-indol-5-ylcarbamate**, these calculations would likely confirm the preference for the anti carbamate conformation while also mapping the rotational energy barrier and identifying

other stable rotamers involving the orientation of the entire carbamate group relative to the indole plane.

Experimental Protocols: Synthesis and Characterization

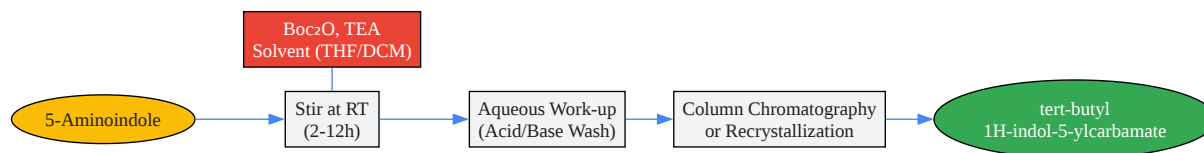
The synthesis of **tert-butyl 1H-indol-5-ylcarbamate** is a standard procedure in organic synthesis, valued for its high efficiency and reliability.

Protocol: Synthesis via Boc Protection of 5-Aminoindole

This method involves the direct protection of the commercially available 5-aminoindole.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 5-aminoindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq), to the solution to act as an acid scavenger.
- **Reagent Addition:** Add di-tert-butyl dicarbonate (Boc_2O) (1.1 eq) to the mixture, either as a solid or dissolved in the reaction solvent.
- **Reaction:** Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure **tert-butyl 1H-indol-5-ylcarbamate**.



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Synthetic workflow for Boc protection.

Applications in Drug Discovery

Tert-butyl 1H-indol-5-ylcarbamate is not typically a final drug product but rather a critical building block. The Boc-protected amine allows for selective functionalization at other positions of the indole ring, most commonly at the N-1 position. After these modifications are complete, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the 5-amino group, which is then available for further reactions, such as amide bond formation, alkylation, or sulfonylation. This strategy is instrumental in building libraries of complex indole derivatives for screening as potential therapeutics, including enzyme inhibitors and receptor modulators.[2][5][6]

Conclusion

Tert-butyl 1H-indol-5-ylcarbamate is a molecule of fundamental importance in synthetic organic and medicinal chemistry. Its molecular structure is well-defined, featuring a stable indole core protected by a Boc group via a conformationally significant carbamate linker. The conformational landscape is primarily dictated by the syn/anti isomerism of the carbamate, with a general preference for the anti configuration. A thorough understanding of this structure and its conformational propensities, as detailed in this guide, is essential for its effective use in the rational design and synthesis of next-generation indole-based pharmaceuticals.

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